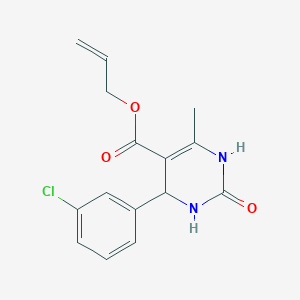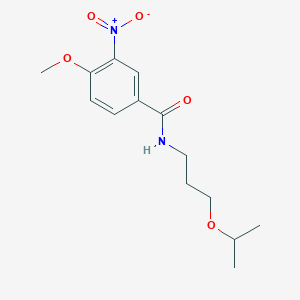
2-(benzylthio)-N-(3,5-dichlorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylthio)-N-(3,5-dichlorophenyl)propanamide is a chemical compound that belongs to the class of amides. It is a synthetic molecule that has been extensively studied for its potential applications in scientific research. The compound has been shown to possess several biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of 2-(benzylthio)-N-(3,5-dichlorophenyl)propanamide is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in inflammatory and cancerous processes. The compound has also been shown to activate certain signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in regulating cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. The compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, the compound has been shown to improve endothelial function and reduce blood pressure in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(benzylthio)-N-(3,5-dichlorophenyl)propanamide in lab experiments is its ability to selectively inhibit certain enzymes and signaling pathways, which allows for the investigation of specific biological processes. However, the compound has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(benzylthio)-N-(3,5-dichlorophenyl)propanamide. One area of interest is the development of new drugs based on the structure of the compound. Another area of interest is the investigation of the compound's effects on other signaling pathways and enzymes, which could lead to the discovery of new therapeutic targets. Additionally, the compound's potential applications in the treatment of cardiovascular diseases and neurological disorders warrant further investigation.
Synthesemethoden
The synthesis of 2-(benzylthio)-N-(3,5-dichlorophenyl)propanamide can be achieved through a multi-step process involving the reaction of 3,5-dichlorobenzoyl chloride with benzyl mercaptan, followed by the reaction of the resulting intermediate with 2-aminopropanamide. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
2-(benzylthio)-N-(3,5-dichlorophenyl)propanamide has been widely used in scientific research as a tool for investigating various biological processes. It has been shown to possess anti-inflammatory and anticancer properties, making it a potential candidate for the development of new drugs. The compound has also been used to study the role of certain enzymes and signaling pathways in the regulation of cellular processes.
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-N-(3,5-dichlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c1-11(21-10-12-5-3-2-4-6-12)16(20)19-15-8-13(17)7-14(18)9-15/h2-9,11H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBBWNBURWGGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)SCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![ethyl [10-(2-thienylcarbonyl)-10H-phenothiazin-2-yl]carbamate](/img/structure/B5214234.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B5214241.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5214243.png)


![3-[3-(2-chloro-5-methylphenoxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B5214270.png)
![2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5214282.png)
![1-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5214286.png)